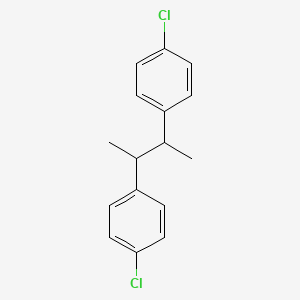
4,4'-(Butane-2,3-diyl)bis(chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) is an organic compound characterized by its unique structure, which includes two chlorobenzene rings connected by a butane-2,3-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) typically involves the reaction of 2,3-dichlorobutane with chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of flow microreactor systems can enhance the reaction’s efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorobenzene rings to benzene rings.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzene derivatives.
Scientific Research Applications
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): This compound has a similar butane-2,3-diyl bridge but with methoxyphenol groups instead of chlorobenzene rings.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol (TETROL): This compound features a tetraphenylbutane structure and is used in host-guest chemistry.
Uniqueness
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C16H16Cl2 |
|---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-chloro-4-[3-(4-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3 |
InChI Key |
ZBSQYCXMPKWLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14777277.png)
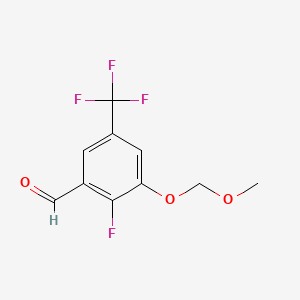
![Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14777291.png)
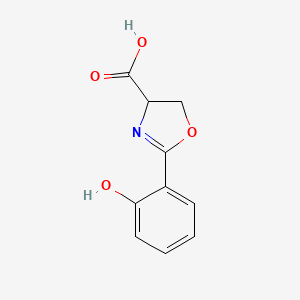
![(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide](/img/structure/B14777317.png)
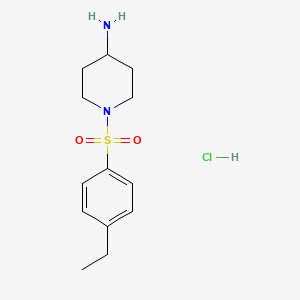
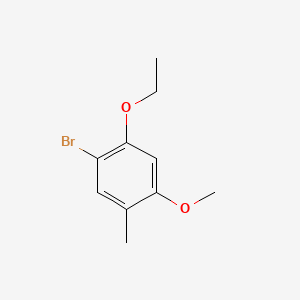
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)


![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)

![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
